6-Methoxy-2-methylquinoline

Catalog No.
S793944
CAS No.
1078-28-0
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-methylquinoline

CAS Number

1078-28-0

Product Name

6-Methoxy-2-methylquinoline

IUPAC Name

6-methoxy-2-methylquinoline

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8/h3-7H,1-2H3

InChI Key

NAGJQQFMJKMXJQ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=C(C=C2)OC

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)OC
6-Methoxy-2-methylquinoline is a derivative of quinoline, a heterocyclic aromatic compound with diverse biological activities. Quinoline and its derivatives have been extensively studied due to their potential applications in medicinal chemistry, agrochemicals, and materials science. In this paper, we aim to provide an overview of the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 6-methoxy-2-methylquinoline.
2.
6-Methoxy-2-methylquinoline is a pale yellow crystalline solid with a molecular weight of 177.22 g/mol and a molecular formula of C11H11NO. It has a melting point of 70-72°C and a boiling point of 278-281°C. The compound is insoluble in water but soluble in common organic solvents such as ethanol, methanol, and dichloromethane.
3.
6-Methoxy-2-methylquinoline can be synthesized by various methods such as the modified Skraup reaction, the Povarov reaction, and the Friedlander quinoline synthesis. The modified Skraup reaction is the most commonly used method where aniline, methyl vinyl ketone, and methanol are used as the starting materials. The reaction is then catalyzed using concentrated sulfuric acid and heated under reflux to obtain the final product. Characterization of the compound can be done using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and ultraviolet-visible spectroscopy (UV-Vis).
4. Analytical Methods
Various analytical methods have been used to detect and quantify 6-methoxy-2-methylquinoline in different matrices such as biological fluids, food samples, and environmental samples. High-performance liquid chromatography (HPLC) coupled with UV-Vis or MS detection is the most commonly used method. Other techniques such as gas chromatography (GC), capillary electrophoresis (CE), and electrochemistry have also been used.
5. Biological Properties
6-Methoxy-2-methylquinoline and its derivatives have been shown to possess various biological activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. These activities have been attributed to the interactions of the compound with different targets such as DNA, enzymes, and proteins. The compound has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
6.
The toxicity and safety of 6-methoxy-2-methylquinoline have been studied in various scientific experiments such as acute toxicity studies, genotoxicity studies, and carcinogenicity studies. The compound has been shown to have low toxicity and no genotoxicity or carcinogenicity effects.
7.
6-Methoxy-2-methylquinoline has various potential applications in scientific experiments such as a fluorescent probe for the detection of hydrazine, an electrochemical sensor for the detection of H2O2, and a ligand for the synthesis of metal complexes.
8.
Current research on 6-methoxy-2-methylquinoline is focused on the synthesis of new derivatives with improved biological and physical properties. The compound is also being studied for its potential applications in different fields such as materials science, environmental science, and agrochemicals.
9.
6-Methoxy-2-methylquinoline has potential implications in various fields of research and industry such as medicinal chemistry, materials science, and environmental science. The compound can be used as a lead molecule for the synthesis of new drugs and materials with unique properties.
10. Limitations and Future Directions
Although 6-methoxy-2-methylquinoline has various potential applications, there are some limitations that need to be addressed. The efficient large-scale synthesis of the compound is still a challenge, and more studies are needed to fully understand the biological and physical properties of the compound. Future directions in the research of 6-methoxy-2-methylquinoline include the synthesis of new derivatives with improved properties, the evaluation of the compound in animal models, and the development of new applications in different fields such as nanotechnology and biotechnology.
In conclusion, 6-Methoxy-2-methylquinoline is a promising compound with potential applications in different fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions make this compound an interesting topic for further research.

XLogP3

2.6

UNII

YC360F525A

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1078-28-0

Wikipedia

6-Methoxyquinaldine

Dates

Modify: 2023-08-15

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